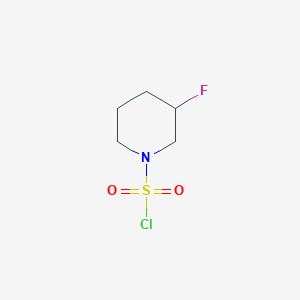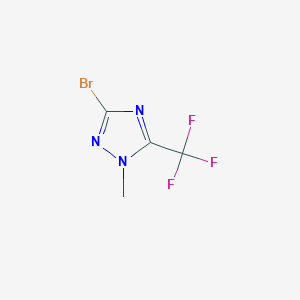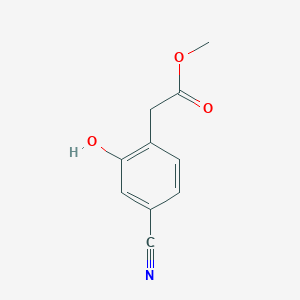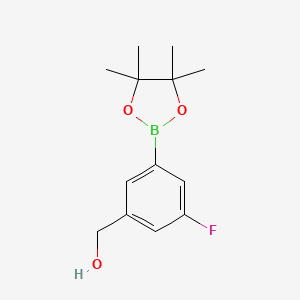
Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH
Vue d'ensemble
Description
“Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH” is a dipeptide . It consists of a serine residue that has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .
Synthesis Analysis
This compound is used as a reactant in the synthesis of peptides and proteins . It is a pseudoproline dipeptide and is considered an effective and simple tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptide containing the Ser-Ser dipeptide motif .Molecular Structure Analysis
The molecular weight of “this compound” is 510.59 . The IUPAC name is (4S)-3-((2S)-3-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a sealed container in a dry, well-ventilated area at a temperature below -15°C .Applications De Recherche Scientifique
Pseudo-Proline Introduction in Peptide Synthesis
Pseudo-prolines (psi Pro) are utilized as a temporary protection technique in standard Fmoc/tBu solid-phase peptide synthesis (SPPS), specifically for serine, threonine, and cysteine side chains. The incorporation of psi Pro dipeptides into peptides can solubilize otherwise sparingly or completely insoluble peptides, offering new possibilities for accessing large peptides by convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).
Self-Assembly of Fmoc Variants
Fmoc variants of threonine and serine demonstrate the ability to form self-assembled structures under varying concentration and temperature conditions. These structures exhibit controlled morphological transitions at the supramolecular level, which is significant for the design of novel architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Stereoselective Polymer-Supported Synthesis
The polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives uses Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as starting materials. This approach enables the stereoselective formation of the corresponding morpholine/thiomorpholine-3-carboxylic acids, with specific configuration of the newly formed stereocenter (Králová et al., 2017).
Racemization Studies in Peptide Synthesis
Racemization of Fmoc-Ser(tBu)-OH during automated stepwise solid-phase peptide synthesis has been observed. A model assay was developed to test the effect of coupling conditions on serine racemization, revealing that certain protocols can significantly reduce racemization (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Fmoc-Alloc Strategy in Phosphoserine Peptide Synthesis
A building block method for the synthesis of serine phosphopeptides combines Fmoc and Alloc strategies. This method facilitated the synthesis of tau phosphopeptide, an important epitope of tau phosphoprotein in Alzheimer's Disease, which was not achievable by post-assembly phosphorylation strategies (Shapiro et al., 1996).
Propriétés
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-17-24(26(33)34)31(29(5,6)38-17)25(32)23(16-37-28(2,3)4)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAILEBHPYBEGO-CQLNOVPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)
![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)


![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B1450281.png)
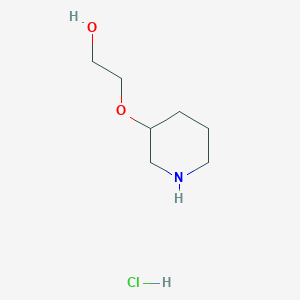
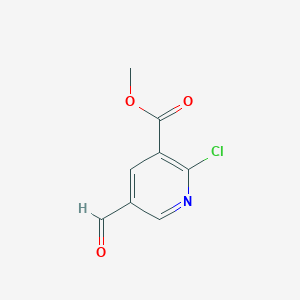

![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)
